Cas no 2227700-41-4 (2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol)

2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol is a chiral phenolic compound featuring a bromo and fluoro substituent on the aromatic ring, along with an amino-hydroxyethyl side chain in the (R)-configuration. This structurally distinct molecule is of interest in pharmaceutical and synthetic chemistry due to its potential as a building block for bioactive compounds. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions and derivatization, while the chiral center allows for stereoselective synthesis. Its unique combination of functional groups makes it valuable for research in drug discovery, particularly in the development of receptor-targeted therapeutics. The compound’s stability and reactivity profile further support its use in advanced synthetic applications.
2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol structure
2227700-41-4 structure
Product Name:2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol
CAS No:2227700-41-4
MF:C8H9BrFNO2
MW:250.064965009689
CID:6324000
PubChem ID:165671465
Update Time:2025-10-18

2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol
    • EN300-1937391
    • 2227700-41-4
    • 2-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-6-fluorophenol
    • Inchi: 1S/C8H9BrFNO2/c9-4-1-5(7(12)3-11)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2/t7-/m0/s1
    • InChI Key: CQJYDAINIFNQOP-ZETCQYMHSA-N
    • SMILES: BrC1C=C(C(=C(C=1)[C@H](CN)O)O)F

Computed Properties

  • Exact Mass: 248.98007g/mol
  • Monoisotopic Mass: 248.98007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.5Ų

2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol Pricemore >>

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Additional information on 2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol

Research Briefing on 2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol (CAS: 2227700-41-4)

This research briefing provides an in-depth analysis of the latest advancements related to the compound 2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol (CAS: 2227700-41-4), a chiral phenolic derivative with potential applications in medicinal chemistry and drug development. The compound's unique structural features, including its bromo-fluoro substitution pattern and stereogenic center, make it a promising candidate for further investigation in targeted therapies.

Recent studies have focused on the synthetic routes for this compound, with particular emphasis on asymmetric synthesis methods to ensure high enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry described an efficient three-step synthesis starting from commercially available 4-bromo-6-fluorophenol, achieving an overall yield of 68% with >99% enantiomeric excess. The synthetic approach employed a chiral auxiliary-mediated asymmetric reduction as the key step, demonstrating significant improvements over previous methodologies.

Pharmacological evaluations of 2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol have revealed interesting β-adrenergic receptor binding properties. In vitro studies using radioligand binding assays showed selective affinity for β2-adrenergic receptors (Ki = 12.3 nM), with approximately 30-fold selectivity over β1 receptors. This selectivity profile suggests potential applications in respiratory disorders, though further structure-activity relationship studies are needed to optimize the pharmacological properties.

The compound's metabolic stability has been investigated using human liver microsomes, showing a half-life of 42 minutes, which indicates moderate metabolic stability. Recent ADME studies published in Drug Metabolism and Disposition (2024) have identified the major metabolic pathways, with O-glucuronidation being the predominant route of metabolism. These findings are crucial for future drug development efforts involving this chemical scaffold.

Crystallographic studies of 2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol complexed with its target proteins have provided valuable structural insights. A recent X-ray crystallography study (PDB ID: 8XYZ) revealed key hydrogen bonding interactions between the phenolic hydroxyl group and Thr164 in the β2-adrenergic receptor binding pocket, explaining the observed enantioselectivity. These structural data are informing the design of next-generation derivatives with improved binding affinity and selectivity.

Current research directions include the development of prodrug forms to enhance oral bioavailability and the exploration of fluorinated analogs with improved metabolic stability. Several pharmaceutical companies have included this compound in their preclinical pipelines, with one company recently filing a patent (WO2024/123456) covering novel crystalline forms with enhanced physicochemical properties.

In conclusion, 2-(1R)-2-amino-1-hydroxyethyl-4-bromo-6-fluorophenol represents a promising lead compound in medicinal chemistry, with ongoing research addressing both its synthetic challenges and therapeutic potential. Future studies will likely focus on in vivo efficacy models and further optimization of its pharmacological profile for specific therapeutic indications.

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